See also: Leuprolide (has active moiety).
Leuprolide mesylate
CAS No.: 944347-41-5
Cat. No.: VC0532894
Molecular Formula: C60H88N16O15S
Molecular Weight: 1305.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944347-41-5 |
|---|---|
| Molecular Formula | C60H88N16O15S |
| Molecular Weight | 1305.5 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid |
| Standard InChI | InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
| Standard InChI Key | MBIDSOMXPLCOHS-XNHQSDQCSA-N |
| Isomeric SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O |
| SMILES | CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
| Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Leuprolide mesylate possesses specific chemical properties that distinguish it from other pharmaceutical compounds:
| Property | Value |
|---|---|
| Chemical Formula | C60H88N16O15S |
| CAS Number | 944347-41-5 |
| Average Molecular Weight | 1305.52 |
| Synonyms | Leuprorelin mesilate, Leuprorelin mesylate |
| Water Solubility | 0.0338 mg/mL |
| LogP | 1.04 |
| Hydrogen Acceptor Count | 16 |
| Hydrogen Donor Count | 16 |
| Number of Rings | 6 |
The IUPAC name for leuprolide mesylate is "(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-2-[(2R)-2-[(2S)-2-[(2S)-3-hydroxy-2-[(2S)-2-[(2S)-3-(1H-imidazol-4-yl)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanamido]-4-methylpentanamido]pentanoyl]-N-ethylpyrrolidine-2-carboxamide; methanesulfonic acid" . This complex structure reflects the peptide nature of the compound and its therapeutic potential.
Mechanism of Action
Leuprolide mesylate functions as a GnRH mimic, binding to GnRH receptors (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . While initial administration stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), prolonged activation of GnRHR results in significant downregulation of these hormones.
This paradoxical effect is the cornerstone of leuprolide's therapeutic efficacy. In prostate cancer treatment, the continuous exposure to leuprolide leads to downregulation of GnRH receptors and subsequent suppression of testosterone production, effectively achieving medical castration (testosterone levels ≤50 ng/dL) . This mechanism is known as androgen deprivation therapy (ADT), which has become standard treatment for advanced prostate cancer .
Pharmaceutical Formulations
6-Month Depot Formulation (42 mg)
The 6-month depot formulation of leuprolide mesylate (CAMCEVI) contains 42 mg of leuprolide free base (approximately 48 mg of leuprolide mesylate) . This formulation was approved by the FDA in May 2021 for the treatment of advanced prostate cancer . Unlike other leuprolide products that require reconstitution before administration, CAMCEVI is supplied as a ready-to-use drug product, pre-filled in a single, sterile syringe, eliminating the need for manual reconstitution prior to subcutaneous injection .
The formulation is prepared in a solution of N-methyl-2-pyrrolidone (NMP), which helps create a depot at the injection site for sustained release over 6 months . This pre-mixed approach offers an advantage by eliminating potential preparation errors that could affect treatment efficacy .
3-Month Depot Formulation (21 mg)
A 3-month depot formulation of leuprolide mesylate is currently under FDA review with a Prescription Drug User Fee Act (PDUFA) date set for August 29, 2025 . This formulation contains 21 mg of leuprolide mesylate and, like its 6-month counterpart, is designed as a ready-to-use subcutaneous injection .
The development of varied duration formulations (3-month and 6-month) provides physicians and patients with flexibility in treatment scheduling while maintaining the convenience of ready-to-use preparations.
Clinical Applications
Advanced Prostate Cancer
The primary indication for leuprolide mesylate is the palliative treatment of advanced prostate cancer . Hormonal therapy with GnRH agonists like leuprolide is considered standard treatment for advanced/metastatic prostate cancer, providing an alternative to surgical castration (bilateral orchiectomy) .
The therapeutic goal is to suppress serum testosterone to castration levels (≤50 ng/dL), which inhibits the growth of androgen-dependent prostate cancer cells . Long-acting depot formulations offer the advantage of sustained testosterone suppression with less frequent injections, potentially improving patient adherence and quality of life.
Clinical Studies and Efficacy
Phase 3 Trial Results for 6-Month Formulation
A phase 3, open-label, multicenter study evaluated the 6-month formulation of leuprolide mesylate (LMIS 50 mg) in patients with advanced prostate cancer . The study design involved two subcutaneous injections administered 6 months apart, with follow-up for an additional 6 months.
Key efficacy results include:
| Endpoint | Result |
|---|---|
| Patients achieving testosterone ≤50 ng/dL by Day 28 | 98.5% (95% CI: 94.8-99.8%) |
| Patients maintaining testosterone ≤50 ng/dL at end of study | 97.0% |
| Patients achieving testosterone ≤20 ng/dL at end of study | 95.9% |
| Most common adverse events | Hot flush (48.9%), Hypertension (14.6%) |
The study demonstrated that LMIS 50 mg effectively suppressed serum testosterone levels when administered at 6-month intervals, with a consistent safety profile .
| Adverse Event | Frequency |
|---|---|
| Hot flushes | 48.9% |
| Hypertension | 14.6% |
Additional potential side effects may include fatigue, decreased libido, erectile dysfunction, and bone mineral density loss with long-term use. These effects are consistent with the pharmacological action of testosterone suppression rather than direct toxicity of the drug .
Regulatory Status
The regulatory timeline for leuprolide mesylate formulations includes:
| Formulation | Regulatory Status | Date |
|---|---|---|
| 6-month depot (42 mg) | FDA approved | May 2021 |
| 3-month depot (21 mg) | NDA submitted, PDUFA date set | August 29, 2025 |
The FDA approval of the 6-month formulation in 2021 marked an important advancement in ready-to-use depot formulations of leuprolide . The pending review of the 3-month formulation represents continued innovation in providing treatment options with various dosing schedules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume